molecular formula C29H23N3O3 B2986882 N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 1112440-20-6

N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2986882
CAS RN: 1112440-20-6
M. Wt: 461.521
InChI Key: MPUFVQYPTPOXEQ-UHFFFAOYSA-N
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Description

N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as BQA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BQA belongs to the quinazoline family of compounds, which have been extensively studied for their diverse pharmacological activities.

Scientific Research Applications

Synthesis and Pharmacological Activities

Quinazoline derivatives, including N-(4-(benzyloxy)phenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, have been synthesized and evaluated for their pharmacological importance. These compounds are known for their anti-analgesic, anti-inflammatory, and anti-bacterial activities. The synthesis involves several steps, including cyclization and amide formation, and the compounds are characterized using analytical and spectral data. Pharmacological testing has shown these compounds to exhibit significant activities compared to standard drugs, highlighting their potential in drug development (Rajveer et al., 2010).

Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones have been designed and synthesized, showing impressive broad-spectrum antitumor activity. These compounds demonstrated potent efficacy in in vitro models, with some derivatives being 1.5–3.0-fold more potent than the positive control 5-FU. The molecular docking study indicates that these compounds could inhibit tumor growth through specific interactions with target proteins, suggesting a promising avenue for cancer therapy development (Al-Suwaidan et al., 2016).

Antimicrobial Activities

Several studies have focused on the antimicrobial properties of quinazolinone derivatives. For example, new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, showing good activity against various bacteria and fungi. This highlights the potential of these compounds in addressing antibiotic resistance (Patel & Shaikh, 2011).

Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives have also been synthesized and investigated for their analgesic and anti-inflammatory activities. Among these compounds, some showed promising results, exhibiting potent activities comparable to standard drugs like diclofenac sodium. This suggests their potential as new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).

properties

IUPAC Name

2-(2-oxo-4-phenylquinazolin-1-yl)-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N3O3/c33-27(30-23-15-17-24(18-16-23)35-20-21-9-3-1-4-10-21)19-32-26-14-8-7-13-25(26)28(31-29(32)34)22-11-5-2-6-12-22/h1-18H,19-20H2,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUFVQYPTPOXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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